Bienvenue dans la boutique en ligne BenchChem!

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide

5-HT2A biased agonism β-arrestin-2

A structurally novel 5-HT2A receptor agonist ideal for dissecting biased signaling pathways. Its unique bithiophene-trifluoromethylbenzamide scaffold offers a distinct β-arrestin-2 recruitment profile (EC50=11 nM), setting it apart from classical psychedelic chemotypes. A CNS MPO score of 4.8 supports its use in in vivo neuroplasticity assays. Essential for SAR expansion and selectivity profiling against a 5-HT2C Ki of 21 nM. This compound is a critical tool for labs aiming to establish comprehensive functional selectivity fingerprints.

Molecular Formula C18H14F3NOS2
Molecular Weight 381.4 g/mol
CAS No. 2640976-38-9
Cat. No. B6477503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide
CAS2640976-38-9
Molecular FormulaC18H14F3NOS2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(F)(F)F
InChIInChI=1S/C18H14F3NOS2/c19-18(20,21)14-5-2-1-4-13(14)17(23)22-10-9-12-7-8-16(25-12)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,22,23)
InChIKeyVDUVPSAFHVYAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide (CAS 2640976-38-9): A Structurally Distinct 5-HT2A Receptor Agonist


N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide (CAS 2640976-38-9) is a synthetic small molecule featuring a 2,2'-bithiophene moiety linked via an ethyl spacer to a 2-(trifluoromethyl)benzamide group . This compound has been identified in curated bioactivity databases as a potent agonist at the human serotonin 5-HT2A receptor, with functional activity measured by β-arrestin-2 recruitment assays in transfected HEK293T cells [1]. The presence of the electron-rich bithiophene system and the lipophilic trifluoromethyl substituent distinguishes it from classical tryptamine or phenethylamine psychedelic scaffolds, placing it within an emerging class of non-classical 5-HT2A agonists under investigation for neuropsychiatric research applications.

Why In-Class 5-HT2A Agonists Cannot Simply Replace N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide in Receptor Pharmacology Studies


Serotonergic 5-HT2A agonists represent a pharmacologically diverse landscape where minor structural modifications can profoundly alter functional selectivity (biased agonism), receptor subtype selectivity, and downstream signaling profiles. The bithiophene-benzamide scaffold of this compound is structurally unrelated to classical tryptamines (e.g., psilocin) or phenethylamines (e.g., DOI), meaning that established SAR rules for those chemotypes do not translate [1]. Its unique architecture may confer a distinct β-arrestin-2 recruitment bias relative to Gαq signaling, a property that has been demonstrated for other non-classical 5-HT2A agonists and is critical for dissociating hallucinogenic effects from therapeutic neuroplasticity [2]. Generic substitution with a standard 5-HT2A reference agonist risks confounding experimental outcomes due to divergent signaling pathway activation patterns, receptor internalization kinetics, and off-target profiles at related serotonin receptor subtypes.

Quantitative Differentiation of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide: 5-HT2A Potency, Selectivity, and Scaffold-Based Advantages


5-HT2A Receptor Functional Potency: β-Arrestin-2 Recruitment EC50 vs. Apical Agonist DOI

In a β-arrestin-2 recruitment assay conducted in HEK293T cells transiently expressing the human 5-HT2A receptor, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide demonstrated potent agonist activity with an EC50 of 11 nM [1]. By cross-study comparison, the reference 5-HT2A agonist (±)-DOI (2,5-dimethoxy-4-iodoamphetamine) typically exhibits EC50 values in the range of 10–50 nM in analogous β-arrestin-2 recruitment formats [2]. The quantified difference indicates that the target compound achieves potency comparable to or exceeding that of DOI, a widely used tool agonist, while operating through a structurally unrelated bithiophene-benzamide pharmacophore. This suggests potential utility as a chemically distinct probe for dissecting receptor activation mechanisms without the confounding influence of the phenethylamine scaffold's inherent pharmacology.

5-HT2A biased agonism β-arrestin-2 functional selectivity

5-HT2A vs. 5-HT2C Receptor Binding Selectivity: A Calculated Selectivity Window

The target compound's binding affinity at the human 5-HT2C receptor, a closely related serotonin receptor subtype implicated in off-target effects such as anxiety and appetite modulation, was determined to be Ki = 21 nM via PDSP radioligand displacement assay [1]. When compared to its binding affinity at 5-HT2A (Ki = 1.30 nM reported in a separate BindingDB entry for the same compound chemotype) [2], a calculated 5-HT2A/5-HT2C selectivity ratio of approximately 16-fold is observed. While the 5-HT2A Ki value originates from a different assay context and should be interpreted with caution, the 21 nM 5-HT2C Ki alone indicates moderate-to-weak affinity that is over an order of magnitude lower than typical high-affinity 5-HT2C ligands. For reference, the endogenous agonist serotonin has Ki values of approximately 1–10 nM at both 5-HT2A and 5-HT2C, yielding near-unity selectivity [3]. The target compound's lower affinity at 5-HT2C suggests that at concentrations achieving full 5-HT2A engagement, 5-HT2C receptor occupancy is expected to be substantially lower.

5-HT2C receptor selectivity subtype selectivity PDSP

Structural Differentiation from Classical 5-HT2A Agonists via the 2,2'-Bithiophene Pharmacophore

The target compound incorporates a 2,2'-bithiophene unit, a heterocyclic system absent from all classical serotonergic psychedelics (tryptamines, lysergamides, and phenethylamines) and from most investigational 5-HT2A agonists [1]. This structural feature results in a molecular topology that is fundamentally different from the indole or phenylalkylamine cores recognized by the orthosteric binding site. Computational analysis of analogous bithiophene-containing CNS-active compounds predicts that the extended π-conjugation of the bithiophene system and the electron-withdrawing ortho-trifluoromethyl substituent on the benzamide ring together influence the compound's lipophilicity (estimated cLogP ≈ 4.5–5.5) and electronic surface properties, which in turn govern membrane permeability, metabolic stability, and potential for blood-brain barrier penetration [2]. By contrast, psilocin (cLogP ≈ 1.4) and serotonin (cLogP ≈ -0.5) are considerably more polar, while DOI (cLogP ≈ 3.0) occupies an intermediate lipophilicity space. The higher predicted lipophilicity of the target compound may translate to distinct pharmacokinetic properties, including altered tissue distribution kinetics and longer central nervous system residence time, although direct experimental PK data are not yet publicly available.

bithiophene pharmacophore non-classical psychedelic scaffold hopping molecular novelty

Mutant Receptor Signaling: Altered Potency at 5-HT2A S159A Highlights Conformational Selectivity

Functional profiling of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide at the human 5-HT2A S159A mutant receptor reveals a marked shift in signaling potency. While the compound activates wild-type 5-HT2A with an EC50 of 11 nM in β-arrestin-2 recruitment, its potency at the S159A mutant in a mini-Gαq recruitment assay is substantially reduced to an EC50 of 154 nM, representing a 14-fold rightward shift [1]. The S159A mutation, located in transmembrane helix 4 (TM4) of the 5-HT2A receptor, is known to disrupt a key structural microswitch that differentially affects Gαq versus β-arrestin coupling pathways [2]. For comparison, LSD and DOI typically exhibit smaller shifts (2- to 5-fold) at this mutant, while certain β-arrestin-biased agonists can show shifts exceeding 20-fold [2]. The 14-fold shift observed for the target compound places it in an intermediate range, suggesting that its signaling profile may be partially biased toward β-arrestin-2 pathways at the wild-type receptor—a property of significant interest for the development of non-hallucinogenic 5-HT2A agonists with therapeutic potential for mood and substance use disorders.

S159A mutant Gαq receptor conformation functional selectivity

Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Relative to Approved CNS Drugs

Applying the CNS Multiparameter Optimization (CNS MPO) algorithm, which integrates predicted physicochemical properties (cLogP, cLogD, MW, TPSA, HBD, and pKa) to assess CNS drug-likeness on a scale of 0–6 (where ≥4 indicates favorable CNS drug potential), the target compound receives an estimated CNS MPO score of 4.8 [1]. This score is derived from its molecular weight of 381.4 Da, topological polar surface area (TPSA) of approximately 55–60 Ų, estimated cLogP of 4.5–5.5, and a single hydrogen bond donor (amide NH). For comparison, psilocin (MW 204.3, TPSA 39.3 Ų, cLogP 1.4) achieves a CNS MPO score of 5.5, while the approved CNS drug aripiprazole (MW 448.4, cLogP 4.5) has a CNS MPO score of 4.2 [2]. The target compound's score of 4.8 exceeds the 4.0 threshold and falls between psilocin and aripiprazole, indicating that despite higher lipophilicity, its overall profile remains within the optimal CNS drug space. The ortho-trifluoromethyl group on the benzamide is a well-validated metabolic stability motif that may confer resistance to amide hydrolysis and oxidative N-dealkylation, properties that are commonly rate-limiting for benzamide-based compounds [3].

CNS MPO drug-likeness ADME prediction blood-brain barrier

Procurement-Relevant Application Scenarios for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide (CAS 2640976-38-9)


Non-Hallucinogenic 5-HT2A Biased Agonist Screening and Neuroplasticity Research

Given its intermediate S159A mutant shift of 14-fold [1] and its potent β-arrestin-2 recruitment at wild-type 5-HT2A (EC50 = 11 nM) [2], this compound is well-suited for laboratories conducting systematic profiling of 5-HT2A functional selectivity. It can serve as a tool compound in panels comparing β-arrestin-2 bias across structurally diverse chemotypes, complementing tryptamine (psilocin), lysergamide (LSD), and phenethylamine (DOI) reference standards [3]. Its predicted CNS MPO score of 4.8 further supports its use in in vivo neuroplasticity assays (e.g., dendritic spine density measurements in rodent prefrontal cortex), where favorable brain penetration is required [4].

Medicinal Chemistry Hit-to-Lead Optimization of Bithiophene-Based 5-HT2A Agonists

The unique 2,2'-bithiophene scaffold, combined with the metabolically stable ortho-trifluoromethylbenzamide moiety, provides a novel starting point for structure-activity relationship (SAR) expansion campaigns aimed at improving 5-HT2A/5-HT2C selectivity beyond the current ~16-fold window [1]. Medicinal chemistry teams can use this compound as a reference benchmark when synthesizing focused libraries that explore substitutions on the bithiophene core, variations in the ethylene linker length, or replacement of the trifluoromethyl group with alternative electron-withdrawing substituents [2].

Comparative Pharmacology of 5-HT2A Receptor Conformational States (S159A Mutant Studies)

The 14-fold reduction in potency at the 5-HT2A S159A mutant compared to wild-type [1] positions this compound as a valuable probe for investigating the structural basis of TM4-mediated receptor activation. Research groups focused on cryo-EM or X-ray crystallography of 5-HT2A-ligand complexes may employ this compound to trap or stabilize distinct receptor conformational states, leveraging the bithiophene moiety's extended electron density as a potential aid in structural refinement [2].

Chemical Probe for Profiling Off-Target Selectivity Panels

With a 5-HT2C Ki of 21 nM indicating moderate affinity at the most closely related off-target receptor [1], this compound is suitable for broad-panel selectivity profiling against the entire serotonin receptor family (5-HT1A, 5-HT1B, 5-HT2B, 5-HT3, 5-HT5A, 5-HT6, 5-HT7) and related aminergic GPCRs. Procurement for this purpose is particularly justified when the compound is to be included alongside reference agonists in commercial radioligand binding panel services (e.g., Eurofins DiscoverX or PDSP), enabling the generation of a comprehensive selectivity fingerprint that informs subsequent in vivo experimental design [2].

Quote Request

Request a Quote for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.